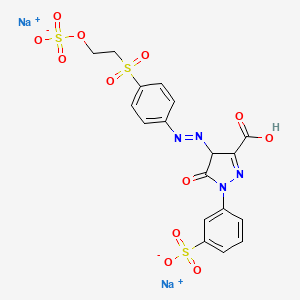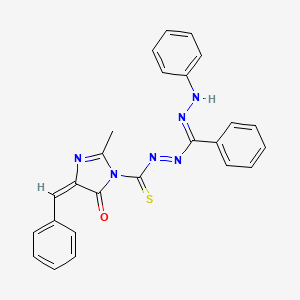
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is a chemical compound with the molecular formula C16H22N2O3 It is known for its unique structure, which includes a morpholine ring and a propionanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- typically involves the reaction of propionanilide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled .
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- involves its interaction with specific molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. The compound’s structure allows it to interact with various pathways, enhancing its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, known for its analgesic properties.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its morpholine ring and propionanilide moiety contribute to its versatility in various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
97021-01-7 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)18(14-7-5-4-6-8-14)13(2)16(20)17-9-11-21-12-10-17/h4-8,13H,3,9-12H2,1-2H3 |
Clave InChI |
FKWCZCHDSKYJPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















